1-N-Boc-4-(5-indolyl)piperazine
Description
Significance of Piperazine (B1678402) Derivatives in Advanced Organic Synthesis
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a ubiquitous structural motif in a vast array of biologically active compounds. mdpi.commdpi.com Its prevalence is attributed to several key factors. The two nitrogen atoms provide sites for hydrogen bonding, which can enhance water solubility and bioavailability, crucial properties for drug candidates. mdpi.com The piperazine moiety can also act as a versatile scaffold or linker, allowing for the precise spatial arrangement of other functional groups. mdpi.comresearchgate.net
In organic synthesis, the reactivity of the piperazine nitrogens facilitates straightforward derivatization through reactions like N-alkylation and N-arylation, making it a readily adaptable building block. wikipedia.org The introduction of a tert-butoxycarbonyl (Boc) protecting group onto one of the nitrogen atoms, as seen in 1-Boc-piperazine, is a common strategy to enable selective functionalization at the other nitrogen. chemicalbook.com This protecting group is stable under many reaction conditions but can be easily removed with acid, providing a reliable method for sequential chemical modifications. wikipedia.orgjk-sci.com Piperazine derivatives have demonstrated a wide spectrum of pharmacological activities, including antidepressant, antipsychotic, and anticancer properties. mdpi.comresearchgate.net
Importance of Indole (B1671886) Moieties in Contemporary Heterocyclic Chemistry
The indole nucleus, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is another cornerstone of heterocyclic chemistry and medicinal science. creative-proteomics.comnumberanalytics.com This aromatic heterocyclic system is found in a multitude of natural products, including the essential amino acid tryptophan, and serves as the core structure for many pharmaceuticals. nih.govrsc.org The indole ring is considered a "privileged scaffold" due to its ability to interact with a variety of biological targets. mdpi.com
The chemical reactivity of indole is characterized by a preference for electrophilic substitution, typically at the C3 position of the pyrrole ring. bhu.ac.in This reactivity allows for the introduction of diverse substituents, leading to a wide range of derivatives with distinct biological profiles. bhu.ac.in Indole-containing compounds have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents, among other therapeutic applications. nih.govrsc.org
Rationale for Academic Investigation into Hybrid Piperazine-Indole Scaffolds
The academic interest in hybrid molecules containing both piperazine and indole moieties stems from the potential for synergistic effects. By combining these two pharmacologically significant rings, researchers aim to create novel compounds with unique and potentially enhanced biological activities. nih.gov The piperazine portion can modulate physicochemical properties such as solubility and basicity, while the indole moiety can provide key interactions with biological targets. mdpi.commdpi.com
The specific compound, 1-N-Boc-4-(5-indolyl)piperazine, serves as a valuable intermediate in the synthesis of more complex molecules. The Boc-protected piperazine allows for the selective introduction of the indole group. Subsequent deprotection of the Boc group would then free up the second nitrogen for further chemical elaboration, enabling the creation of a library of diverse compounds for biological screening. jgtps.com Research into such hybrid structures is crucial for expanding the chemical space available for drug discovery and for understanding the structure-activity relationships of these important heterocyclic systems. nih.govnih.gov
Properties
Molecular Formula |
C17H23N3O2 |
|---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
tert-butyl 4-(1H-indol-5-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C17H23N3O2/c1-17(2,3)22-16(21)20-10-8-19(9-11-20)14-4-5-15-13(12-14)6-7-18-15/h4-7,12,18H,8-11H2,1-3H3 |
InChI Key |
QULCFZHYCBLWAX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC3=C(C=C2)NC=C3 |
Origin of Product |
United States |
Chemical Transformations and Post Synthetic Functionalization of 1 N Boc 4 5 Indolyl Piperazine
N-Boc Protecting Group Deprotection Methodologies
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in many reaction conditions and its relatively straightforward removal. nih.gov The deprotection of the N-Boc group on the piperazine (B1678402) ring is a critical first step for subsequent functionalization at this position.
The most traditional and widely employed method for N-Boc deprotection is acid-mediated cleavage. nih.govawuahlab.com Strong acids are used to protonate the carbamate (B1207046), leading to its decomposition into isobutylene (B52900), carbon dioxide, and the free amine. Trifluoroacetic acid (TFA) is a common reagent for this purpose, often used either neat or diluted in a solvent like dichloromethane (B109758) (DCM). nih.gov Another frequently used method involves bubbling hydrogen chloride (HCl) gas into a solution of the Boc-protected compound in an organic solvent, such as ethyl acetate or dioxane. nih.gov For instance, N-Boc piperazine derivatives can be deprotected by dissolving them in 6N HCl. jgtps.com
| Reagent | Solvent | Typical Conditions | Reference |
|---|---|---|---|
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room temperature | nih.gov |
| Hydrochloric Acid (HCl) | Dioxane, Ethyl Acetate, Methanol (B129727) | 0°C to room temperature | nih.gov |
| 6N Hydrochloric Acid (HCl) | Aqueous/Organic | Room temperature | jgtps.com |
While effective, strong acidic conditions can be incompatible with sensitive functional groups elsewhere in the molecule. This has prompted research into milder and alternative deprotection methodologies.
Thermolytic deprotection using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) as solvents has emerged as a practical, high-yielding method. researchgate.netresearchgate.net Cleavage can occur at the solvent's reflux temperature, and the process can be significantly accelerated using microwave-assisted conditions. researchgate.netresearchgate.net Thermal deprotection in the absence of an acid catalyst can also be achieved in other solvents, such as methanol, under continuous flow conditions at high temperatures (e.g., 150 °C). acs.org
Another mild method involves the use of oxalyl chloride in methanol. nih.govawuahlab.com This system allows for the deprotection of a wide range of N-Boc protected aliphatic, aromatic, and heterocyclic substrates at room temperature, typically within 1-4 hours. nih.govawuahlab.com
| Method | Reagents/Solvents | Typical Conditions | Reference |
|---|---|---|---|
| Thermolytic | TFE or HFIP | Reflux or microwave irradiation | researchgate.netresearchgate.net |
| Thermolytic (Flow) | Methanol | 150 °C | acs.org |
| Mild Chemical | Oxalyl Chloride/Methanol | Room temperature, 1-4 hours | nih.govawuahlab.com |
Selective Functionalization of the Piperazine Ring
Following the removal of the N-Boc group, the resulting secondary amine, 4-(5-indolyl)piperazine, becomes a versatile nucleophile for a variety of functionalization reactions.
N-Alkylation is a common modification used to introduce alkyl substituents onto the piperazine nitrogen. This can be achieved through several methods:
Direct Alkylation: Reaction of the deprotected piperazine with an alkyl halide (e.g., alkyl bromide) in the presence of a base. nih.gov
Reductive Amination: A two-step or one-pot reaction involving the condensation of the secondary amine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ by a reducing agent like sodium cyanoborohydride. nih.govnih.gov This method is particularly useful for introducing a wide range of substituted alkyl groups.
N-Acylation introduces an acyl group, forming an amide bond. This is a fundamental transformation in medicinal chemistry. mdpi.com Standard procedures involve reacting the free piperazine amine with acylating agents such as:
Acyl chlorides
Carboxylic acid anhydrides nih.gov
Carboxylic acids, in the presence of a coupling agent (e.g., EDCl, HOBt). nih.gov
These reactions are typically performed in an inert solvent with the addition of a base to neutralize the acid byproduct. nih.gov
| Reaction Type | Reagents | Purpose | Reference |
|---|---|---|---|
| N-Alkylation | Alkyl Halide, Base | Direct introduction of an alkyl chain | nih.gov |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent | Introduction of diverse alkyl groups | nih.govnih.gov |
| N-Acylation | Acyl Chloride or Anhydride (B1165640), Base | Formation of an N-acyl derivative | nih.gov |
| Amide Coupling | Carboxylic Acid, Coupling Agents (EDCl, HOBt) | Formation of an amide bond | nih.gov |
Beyond simple alkyl and acyl groups, more complex substituents can be introduced onto the piperazine nitrogen to significantly alter the molecule's properties. Transition metal-catalyzed cross-coupling reactions are powerful tools for this purpose. The Buchwald-Hartwig amination, for example, allows for the formation of a C-N bond between the piperazine nitrogen and an aryl or heteroaryl halide or triflate. nih.gov This reaction has been utilized in the synthesis of various pharmaceutical compounds containing the N-arylpiperazine motif. nih.gov
Chemical Modifications of the Indole (B1671886) Moiety
The indole ring itself is a reactive heterocycle that can undergo various chemical modifications, primarily through electrophilic substitution. mdpi.com While the C3 position is generally the most nucleophilic site in an unsubstituted indole, the reactivity of the 5-substituted indole core in 1-N-Boc-4-(5-indolyl)piperazine can be directed to other positions.
Functionalization can occur at the indole nitrogen (N1) or at the carbon atoms of the ring. For instance, the indole nitrogen can be alkylated or acylated, though this requires careful selection of reaction conditions to ensure chemoselectivity, especially if the piperazine nitrogen is unprotected. nih.govmdpi.com
Furthermore, electrophilic substitution reactions such as halogenation can be performed on the indole core. It has been reported that after protecting the indole nitrogen with a Boc group, electrophilic bromination using N-bromo-succinamide (NBS) can lead to the introduction of a bromine atom. mdpi.com Such modifications introduce new functional handles that can be used for further diversification, for example, through subsequent cross-coupling reactions.
Electrophilic Aromatic Substitution on the Indole Nucleus (e.g., C-2, C-3)
The indole ring is an electron-rich heteroaromatic system that readily undergoes electrophilic aromatic substitution (EAS). nih.govbyjus.com The reaction is highly regioselective, with the C-3 position being the most nucleophilic and kinetically favored site for electrophilic attack. nih.govbhu.ac.in This preference is attributed to the ability of the nitrogen atom to stabilize the resulting cationic intermediate (the arenium ion) through resonance, without disrupting the aromaticity of the fused benzene (B151609) ring. byjus.com In the context of this compound, the indole nucleus is expected to follow this characteristic reactivity pattern, providing a reliable handle for introducing substituents at the C-3 position. Should the C-3 position be blocked, substitution may occur at the C-2 position.
Common EAS reactions applicable to the indole nucleus include:
Mannich Reaction: This three-component reaction involves an active hydrogen compound (the indole), formaldehyde, and a secondary amine (like dimethylamine) to yield a 3-aminomethylated indole, commonly known as a gramine. core.ac.ukresearchgate.net For this compound, this reaction would introduce a dialkylaminomethyl group at the C-3 position, which can serve as a versatile synthetic intermediate. bhu.ac.in
Vilsmeier-Haack Reaction: This is a mild and efficient method for the formylation of electron-rich aromatic rings. wikipedia.org Using a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF), a formyl group (-CHO) can be introduced, almost exclusively at the C-3 position of the indole ring. core.ac.uksemanticscholar.orgjk-sci.com
Friedel-Crafts Acylation/Alkylation: These reactions allow for the introduction of acyl or alkyl groups. Friedel-Crafts acylation of indoles at the C-3 position can be achieved using acylating agents in the presence of a Lewis acid catalyst. byjus.com
Halogenation: Indoles react with halogenating agents (e.g., Br₂, Cl₂, N-bromosuccinimide) to yield halogen-substituted derivatives, typically at the C-3 position. byjus.com
The table below summarizes potential electrophilic aromatic substitution reactions on the indole nucleus of this compound.
| Reaction Type | Typical Reagents | Expected Position of Substitution | Product Functional Group |
| Mannich Reaction | Formaldehyde, Secondary Amine (e.g., HNMe₂) | C-3 | -CH₂NR₂ |
| Vilsmeier-Haack | POCl₃, DMF | C-3 | -CHO |
| Friedel-Crafts Acylation | Acyl Halide (RCOCl), Lewis Acid | C-3 | -C(O)R |
| Halogenation | N-Bromosuccinimide (NBS) | C-3 | -Br |
Functionalization Strategies at the Indole Nitrogen (N1)
The nitrogen atom (N1) of the indole ring possesses a proton that is weakly acidic, allowing for its deprotonation by a suitable base to form a nucleophilic indolide anion. nih.gov This anion can subsequently react with a variety of electrophiles, providing a straightforward route to N1-substituted derivatives. This functionalization strategy is crucial as it modifies the electronic properties of the indole ring and can introduce sterically and functionally diverse groups.
Key N1-functionalization strategies include:
N-Alkylation: This is typically achieved by treating the indole with a base, such as sodium hydride (NaH) in an aprotic polar solvent like DMF or THF, followed by the addition of an alkylating agent (e.g., an alkyl halide like methyl iodide or benzyl (B1604629) bromide). rsc.org Weaker bases like potassium hydroxide (KOH) have also been employed for N-alkylation. researchgate.net This reaction allows for the introduction of simple alkyl or more complex side chains onto the indole nitrogen. nih.govmdpi.com
N-Acylation: The introduction of an acyl group at the N1 position can be accomplished by reacting the indolide anion with an acylating agent, such as an acyl chloride or anhydride. nih.gov Alternatively, direct coupling with carboxylic acids can be mediated by reagents like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net Thioesters have also been developed as effective and stable acyl sources for the chemoselective N-acylation of indoles. nih.gov
The table below outlines common strategies for the functionalization of the indole nitrogen.
| Functionalization | Base (if required) | Electrophilic Reagent | Product Functional Group |
| N-Alkylation | NaH, KOH | Alkyl Halide (R-X) | -R |
| N-Arylation | tBuONa, K₂CO₃ | Aryl Halide (Ar-X) | -Ar |
| N-Acylation | NaH | Acyl Chloride (RCOCl) | -C(O)R |
| N-Sulfonylation | NaOH, NEt₃ | Sulfonyl Chloride (RSO₂Cl) | -SO₂R |
Development of Multi-Component Reactions Utilizing the Compound
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all components, are powerful tools in modern organic synthesis for generating molecular diversity. nih.govrsc.orgrsc.org The structure of this compound, with its nucleophilic C-3 indole position, makes it an excellent candidate for participation in various MCRs.
Examples of MCRs where this compound could be utilized include:
Mannich-type Reactions: As previously noted, the Mannich reaction is a classic three-component condensation. core.ac.uknih.gov In an MCR context, this compound could serve as the nucleophilic indole component, reacting with an aldehyde and an amine to generate novel C-3 substituted derivatives.
Ugi Reaction: The Ugi four-component reaction (Ugi-4CR) is one of the most versatile MCRs, typically involving an aldehyde, an amine, a carboxylic acid, and an isocyanide. acs.orgrsc.org While the parent compound is not a direct component, indole derivatives can be readily incorporated. For instance, indole-N-carboxylic acids, prepared from the reaction of indoles with CO₂, can be used as the acid component in Ugi-type reactions, allowing for the direct tethering of the indole scaffold to peptide-like structures. acs.org Furthermore, indole aldehydes or indole-derived amines could participate, suggesting that functionalized versions of this compound could be employed in Ugi reactions to build highly complex molecules. nih.govrsc.org
Petasis Reaction: The Petasis borono-Mannich reaction is a three-component reaction between an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid. acs.org N-substituted indoles can replace the amine component in this reaction, enabling the formation of two new carbon-carbon bonds in a single step. acs.org
The table below illustrates how this compound could be incorporated as the indole component in prominent MCRs.
| Multi-Component Reaction | Other Components | Role of Indole Moiety | Potential Product Scaffold |
| Mannich | Aldehyde (R¹CHO), Amine (R²R³NH) | Nucleophile (at C-3) | 3-(Aminoalkyl)indole |
| Ugi-type | Aldehyde, Amine, Isocyanide | Acid component (as an N-carboxyindole derivative) | Indole carboxamide amino amides |
| Petasis-type | Aldehyde (e.g., Glyoxylic acid), Boronic Acid (RB(OH)₂) | Amine component (N-substituted indole) | α-(Indolyl)carboxylic acids |
Derivatization Strategies for Analytical and Synthetic Utility
Derivatization of this compound is a critical step for both its analysis and its use as a building block in the synthesis of more complex molecules. Strategies can be broadly divided into those that facilitate detection and quantification and those that enable further chemical transformations.
For Analytical Utility: Many piperazine-containing compounds lack a strong native chromophore or fluorophore, which can limit sensitivity in analytical techniques like High-Performance Liquid Chromatography with UV detection (HPLC-UV). researchgate.net To overcome this, pre-column or post-column derivatization can be employed. After removal of the Boc group, the secondary amine of the piperazine ring becomes available for reaction with a derivatizing agent to attach a tag that enhances detectability. Common derivatizing agents for amines include:
4-Chloro-7-nitrobenzofuran (NBD-Cl): Reacts with amines to form a stable, highly fluorescent and UV-active derivative. researchgate.net
Dansyl Chloride: Forms fluorescent sulfonamide adducts with primary and secondary amines.
Toluene Sulfonyl Chloride: Can be used to form sulfonamides that have improved chromatographic properties and UV absorbance. nih.gov
For Synthetic Utility: The most significant derivatization for synthetic purposes is the deprotection of the piperazine nitrogen. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions. researchgate.net
Boc Deprotection: The Boc group on the piperazine nitrogen can be efficiently cleaved using strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or by using a solution of hydrogen chloride (HCl) in an organic solvent such as 1,4-dioxane or methanol. jgtps.com This reaction yields the corresponding secondary amine, 1-(5-indolyl)piperazine, as a salt.
Post-Deprotection Functionalization: The unmasked secondary amine is a nucleophilic center that serves as a handle for a vast array of subsequent reactions. chemicalbook.com These include N-alkylation with alkyl halides, N-arylation via Buchwald-Hartwig or Ullmann coupling, acylation with acid chlorides or carboxylic acids, and reductive amination with aldehydes or ketones. jgtps.comchemicalbook.com This strategy allows for the systematic modification of the piperazine moiety to explore structure-activity relationships and generate libraries of novel compounds.
The table below summarizes key derivatization strategies for this compound.
| Purpose | Strategy | Reagents | Resulting Moiety |
| Analytical | Introduction of a UV/Fluorescent Tag | NBD-Cl, Dansyl Chloride | Tagged piperazine amine (after deprotection) |
| Synthetic | Boc Deprotection | Trifluoroacetic Acid (TFA) or HCl in Dioxane | Free secondary amine (-NH-) |
| Synthetic | Post-Deprotection N-Alkylation | Alkyl Halide (R-X), Base | Tertiary amine (-NR-) |
| Synthetic | Post-Deprotection N-Acylation | Acyl Chloride (RCOCl) | Amide (-N-C(O)R) |
Role As a Versatile Synthetic Intermediate and Building Block in Advanced Organic Synthesis
Precursor in the Construction of Complex N-Heterocyclic Frameworks
The utility of 1-N-Boc-4-(5-indolyl)piperazine as a precursor is rooted in the nucleophilicity of its unprotected secondary amine, which readily participates in a variety of bond-forming reactions. This reactivity allows for its seamless integration into larger and more complex N-heterocyclic frameworks.
A prominent example of its application is in the synthesis of novel ligands targeting the dopamine (B1211576) D3 receptor, which is implicated in various neurological and psychiatric disorders. nih.gov In these synthetic campaigns, the indolylpiperazine moiety serves as a core scaffold that can be elaborated upon. For instance, after the removal of a different protecting group from the indole (B1671886) nitrogen, the intermediate can be coupled with 1-N-Boc-piperazine through a palladium-catalyzed reaction to yield a key intermediate. nih.gov In other pathways, the Boc-protected piperazine (B1678402) intermediate is deprotected and then coupled with other carboxylic acids, such as indole-5-carboxylic acid, via an amide bond formation to construct the final complex molecules. nih.gov
The versatility of this building block is demonstrated by its compatibility with a range of standard and advanced synthetic protocols. General strategies such as N-alkylation using alkyl halides and reductive amination with aldehydes or ketones are commonly employed to append new substituents to the piperazine nitrogen. nih.gov Furthermore, modern cross-coupling reactions, such as the Buchwald–Hartwig amination, can be used to connect the piperazine nitrogen to various aryl or heteroaryl halides, significantly expanding the structural diversity of the resulting products. nih.gov
Key Synthetic Reactions Involving this compound:
| Reaction Type | Reagent/Partner | Purpose |
| Amide Coupling | Carboxylic Acids, Acid Chlorides | Formation of amide-linked conjugates. nih.gov |
| N-Alkylation | Alkyl Halides (e.g., bromoethanol) | Introduction of alkyl chains or functionalized linkers. nih.govnih.gov |
| Reductive Amination | Aldehydes, Ketones | Formation of N-alkylated products via an iminium intermediate. chemicalbook.comnih.gov |
| Buchwald-Hartwig Amination | Aryl/Heteroaryl Halides | Palladium-catalyzed formation of N-aryl bonds. nih.gov |
Applications in the Generation of Chemically Diverse Compound Libraries
In modern drug discovery, the generation of chemically diverse compound libraries for high-throughput screening is a cornerstone of hit identification. Building blocks like This compound are exceptionally well-suited for this purpose. The indolylpiperazine core acts as a foundational scaffold, presenting a specific three-dimensional shape that is often recognized by biological targets, while the reactive piperazine nitrogen serves as a convenient point for diversification. jgtps.com
The straightforward reactivity of the free amine allows for its use in parallel synthesis, a technique where a single core structure is reacted with a large panel of diverse chemical reagents in an array format. By reacting This compound with extensive collections of carboxylic acids, sulfonyl chlorides, isocyanates, or aldehydes, chemists can rapidly generate hundreds or thousands of unique analogues. chemicalbook.comgoogle.com This strategy facilitates a broad exploration of the chemical space surrounding the indolylpiperazine scaffold. mdpi.com The primary objective of this diversity-oriented synthesis is to create a library of molecules with a high degree of structural and functional variance, thereby increasing the probability of discovering novel compounds with desired biological activity. mdpi.com Given that N-aryl piperazines are established as key pharmacophores for numerous central nervous system and other therapeutic targets, libraries built upon this specific scaffold are of particular interest in pharmaceutical research. jgtps.com
Contribution to Scaffold Diversification and Lead Optimization in Chemical Research
Once a "hit" compound is identified from a screening campaign, it enters the process of lead optimization, where its chemical structure is systematically modified to enhance potency, improve selectivity against off-targets, and optimize pharmacokinetic properties like absorption and metabolism. nih.govnih.govThis compound provides an ideal starting scaffold for such iterative optimization cycles.
The distinct chemical handles on the molecule—the piperazine nitrogen and various positions on the indole ring—allow for methodical modifications to establish a clear Structure-Activity Relationship (SAR). nih.gov For example, in the development of D3 receptor ligands, researchers systematically varied the linker connecting the indole moiety to the piperazine core, testing both amide and methylene (B1212753) linkages to determine the impact on receptor affinity and selectivity. nih.gov This type of systematic derivatization is fundamental to lead optimization. researchgate.net
Scaffold diversification can be further extended by modifying the indole ring itself or by utilizing advanced synthetic methods to functionalize the piperazine ring at its carbon atoms. beilstein-journals.orgresearchgate.net While challenging, direct C–H functionalization of the piperazine ring is an emerging strategy to introduce novel vectors and substituents that are not accessible through traditional N-functionalization, thereby lending greater structural diversity to this privileged scaffold. beilstein-journals.org The entire process is often guided by computational chemistry and molecular modeling, which can predict favorable modifications before they are synthesized. nih.govresearchgate.net The use of a well-defined and versatile building block like This compound is instrumental in this rational, iterative cycle of design, synthesis, and biological evaluation that drives modern drug discovery projects. researchgate.net
Computational and Theoretical Investigations of 1 N Boc 4 5 Indolyl Piperazine and Analogues
Conformational Analysis of Piperazine (B1678402) and Indole (B1671886) Substructures
When incorporated into larger structures or complexed with metal ions, the piperazine ring can be forced into a boat conformation to meet the structural demands of the larger entity. nih.gov While simple molecular mechanics computations can predict the conformations of such rings with reasonable accuracy, more complex systems may require more advanced computational analysis. princeton.edu
Table 1: Conformational Properties of the Piperazine Ring
| Conformation | Relative Energy (kcal/mol) | Dihedral Angles | Key Features |
| Chair | 0 (Most Stable) | Alternating +/- 60° (approx.) | Minimizes torsional and steric strain. github.io |
| Twist-Boat | ~1.5 - 5.5 | Varied | Intermediate between chair and boat. |
| Boat | ~5.5 - 7.0 | Four coplanar atoms | High energy due to eclipsing interactions. researchgate.netacs.org |
Note: Relative energy values are approximate and can vary based on substitution and computational method.
Elucidation of Reaction Mechanisms for Key Synthetic Transformations
The synthesis of 1-N-Boc-4-(5-indolyl)piperazine typically involves two critical transformations for which computational methods can elucidate detailed reaction mechanisms: the selective mono-Boc protection of piperazine and the subsequent N-arylation.
Boc Protection of Piperazine: The first step involves the protection of one of the two secondary amine groups on the piperazine ring with a tert-butyloxycarbonyl (Boc) group. This is crucial for controlling selectivity in the subsequent arylation step. The reaction proceeds via nucleophilic attack of a piperazine nitrogen atom on one of the carbonyl carbons of di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). commonorganicchemistry.com This leads to a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate anion as a leaving group. commonorganicchemistry.com This anion is basic enough to deprotonate the newly formed ammonium (B1175870) salt, yielding the mono-protected product, tert-butanol, and carbon dioxide gas. commonorganicchemistry.com While the reaction can proceed without a base, the use of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can accelerate the process by forming a more reactive Boc-pyridinium intermediate. commonorganicchemistry.com Computational studies can model the energy profiles of these pathways, confirming the role of intermediates and transition states.
Buchwald-Hartwig Amination: The second key transformation is the coupling of 1-Boc-piperazine with a 5-haloindole (e.g., 5-bromoindole) to form the C-N bond. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is highly effective for this purpose. wikipedia.orgnih.gov The catalytic cycle, which can be modeled computationally, generally involves three main stages: libretexts.orgnumberanalytics.com
Oxidative Addition: The active Pd(0) catalyst adds to the 5-haloindole, breaking the carbon-halogen bond and forming an arylpalladium(II) complex. numberanalytics.com
Ligand Exchange/Association: The 1-Boc-piperazine coordinates to the palladium center, and in the presence of a strong base (like sodium tert-butoxide), the amine is deprotonated to form a palladium-amido complex.
Reductive Elimination: The final step involves the formation of the new C-N bond as the 5-indolyl group and the piperazine nitrogen are eliminated from the palladium center, regenerating the Pd(0) catalyst which can re-enter the cycle. wikipedia.org
Computational modeling can help in understanding the energetics of each step, the structure of the catalytic intermediates, and the role of the phosphine (B1218219) ligands in stabilizing the palladium catalyst and facilitating the reaction. queensu.ca
In Silico Design and Optimization in Chemical Synthetic Pathways
Beyond mechanistic elucidation, computational tools are invaluable for the in silico design and optimization of synthetic routes, enhancing efficiency and predicting potential outcomes before laboratory work commences. mit.edunih.gov
For the synthesis of this compound and its analogues, in silico methods can be applied in several ways:
Reaction Condition Optimization: The success of the Buchwald-Hartwig amination is highly dependent on the choice of catalyst, ligand, base, and solvent. numberanalytics.comnumberanalytics.com Computational models can screen various phosphine ligands to predict which will afford the highest catalytic activity and stability. researchgate.net Density Functional Theory (DFT) calculations can be used to model the reaction energies and transition states for different ligand-substrate combinations, helping to identify the most promising conditions. nih.govbeilstein-journals.org This predictive capability can significantly reduce the experimental effort required for optimization. bristol.ac.uk
Prediction of Drug-Likeness and Physicochemical Properties: In the design of new analogues, computational tools are routinely used to predict key properties that determine a molecule's potential as a drug candidate. nih.govnih.gov Properties such as lipophilicity (LogP), topological polar surface area (TPSA), molecular weight, and the number of hydrogen bond donors and acceptors can be calculated. These parameters are used to assess "drug-likeness," often evaluated against frameworks like Lipinski's Rule of Five. researchgate.netmdpi.com This early-stage assessment helps prioritize the synthesis of compounds with more favorable pharmacokinetic profiles. nih.gov
Predicting Reaction Outcomes: Machine learning and quantum mechanics-based models are increasingly used to predict the major products of a reaction, identify potential side reactions, and estimate yields. rsc.org For complex heterocyclic systems, these models can predict regioselectivity, for instance, which nitrogen atom of an unprotected piperazine might react preferentially or which position on an indole ring is most susceptible to functionalization. nih.govbeilstein-journals.org
Table 2: Key In Silico Descriptors for Drug-Likeness Assessment
| Property | Description | Importance in Drug Design | Typical "Rule of Five" Guideline |
| Molecular Weight (MW) | The mass of one mole of the substance. | Influences absorption and diffusion. | ≤ 500 g/mol |
| LogP (Octanol-Water Partition Coefficient) | A measure of lipophilicity (fat solubility). | Affects absorption, distribution, metabolism, and excretion (ADME). | ≤ 5 |
| Hydrogen Bond Donors | Number of N-H or O-H bonds. | Influences solubility and membrane permeability. | ≤ 5 |
| Hydrogen Bond Acceptors | Number of N or O atoms. | Influences solubility and binding to targets. | ≤ 10 |
| Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms (O, N). | Predicts transport properties, especially cell permeability. | ≤ 140 Ų |
Source: Adapted from in silico drug-likeness prediction studies. researchgate.netmdpi.com
Future Research Trajectories in 1 N Boc 4 5 Indolyl Piperazine Chemistry
Development of Innovative and Sustainable Synthetic Routes
The traditional synthesis of 1-N-Boc-4-(5-indolyl)piperazine and related structures often involves multi-step sequences that may not be the most efficient or environmentally benign. A significant future direction lies in the development of more innovative and sustainable synthetic routes.
One promising area is the application of modern cross-coupling technologies. While Buchwald-Hartwig amination is a known method for coupling 1-Boc-piperazine with aryl halides, further research could focus on developing more sustainable catalyst systems. sigmaaldrich.com This includes exploring catalysts based on earth-abundant metals or developing recyclable catalytic systems to minimize waste and cost.
Another avenue for innovation is the use of flow chemistry. Continuous flow reactors can offer significant advantages over traditional batch processes, including improved reaction control, enhanced safety, and the potential for higher yields and purity. Developing a continuous flow synthesis for this compound would represent a major step towards a more sustainable and scalable production method.
Furthermore, research into one-pot or tandem reaction sequences could streamline the synthesis by reducing the number of intermediate purification steps. For instance, a process that combines the N-arylation of piperazine (B1678402) with the Boc-protection in a single reaction vessel would significantly improve efficiency. Recent advancements in the synthesis of 1-Boc-piperazine itself, such as methods using diethylamine (B46881) as a starting material to achieve higher yields and purity with reduced environmental impact, can serve as a foundation for developing more integrated and sustainable routes to its indole (B1671886) derivatives. chemicalbook.com
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Sustainable Cross-Coupling | Reduced cost, lower environmental impact | Earth-abundant metal catalysts, recyclable catalysts |
| Flow Chemistry | Improved control, enhanced safety, scalability | Optimization of reaction parameters in a continuous flow setup |
| One-Pot/Tandem Reactions | Increased efficiency, reduced waste | Development of compatible reaction conditions for sequential transformations |
Exploration of Underexplored and Selective Functionalization Pathways
The this compound scaffold offers multiple sites for further functionalization, including the indole ring, the piperazine nitrogen, and the Boc-protecting group itself. Future research will likely focus on exploring novel and selective methods to modify these positions, thereby expanding the chemical space accessible from this core structure.
Selective C-H functionalization of the indole ring is a particularly attractive area. Developing methods to directly introduce substituents at specific positions of the indole nucleus without the need for pre-functionalized starting materials would be a significant advancement. This could involve the use of directing groups or specialized catalysts to control the regioselectivity of the reaction.
Furthermore, the piperazine ring presents opportunities for diversification. While the secondary amine is typically protected with a Boc group, alternative protecting groups could be explored to allow for orthogonal deprotection strategies. This would enable the selective functionalization of both piperazine nitrogens in a controlled manner.
The development of "scaffold hopping" strategies, where the piperazine-2,5-dione core is used as a template to design new molecules, also presents an interesting future direction. mdpi.comnih.gov This approach could lead to the discovery of novel compounds with unique three-dimensional shapes and biological activities.
| Functionalization Site | Potential Modification | Research Goal |
| Indole Ring | Direct C-H functionalization | Regioselective introduction of diverse substituents |
| Piperazine Ring | Orthogonal protecting groups | Controlled and differential functionalization of both nitrogen atoms |
| Overall Scaffold | Scaffold hopping | Generation of novel molecular architectures with diverse properties |
Advanced Applications as Probes and Reagents in Chemical Method Development
Beyond its use as a building block in medicinal chemistry, this compound and its derivatives have the potential to be developed into sophisticated tools for chemical research.
One exciting possibility is the development of chemical probes to study biological processes. The indole moiety is a well-known pharmacophore, and by attaching fluorescent tags or other reporter groups to the this compound scaffold, researchers could create probes to visualize and study the interactions of these molecules with their biological targets. For example, the development of 18F-labeled PET imaging probes based on piperazine structures highlights the potential in this area. nih.gov
Moreover, the unique reactivity of this compound could be harnessed in the development of new chemical reactions. For instance, the electron-rich indole ring could participate in various cycloaddition or annulation reactions, leading to the formation of complex polycyclic structures. The piperazine unit could also be employed as a ligand or a phase-transfer catalyst in novel reaction methodologies.
The synthesis of 4-substituted-4-aminopiperidine derivatives as key building blocks for bioactive compounds showcases the utility of piperazine-containing scaffolds in constructing complex molecules. nih.gov This points towards the potential of this compound as a versatile reagent in the development of new synthetic methods.
| Application Area | Specific Use | Potential Impact |
| Chemical Biology | Fluorescent probes, affinity labels | Elucidation of biological pathways and drug mechanisms |
| Organic Synthesis | Reagent in novel reactions | Development of new methods for constructing complex molecules |
| Catalysis | Ligand or phase-transfer catalyst | Enabling new and efficient chemical transformations |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1-N-Boc-4-(5-indolyl)piperazine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves peptide coupling agents (e.g., HATU or DCC) to conjugate the Boc-protected piperazine core with indole derivatives. For example, intermediate steps may include nucleophilic substitution or amide bond formation under nitrogen atmosphere, as seen in analogous piperazine syntheses . Yields (40–65%) depend on stoichiometric ratios, solvent polarity (e.g., DMF or THF), and temperature control. Purification via column chromatography with gradients of ethyl acetate/hexane is standard .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm regiochemistry of the indolyl group and Boc protection. Key signals include Boc tert-butyl protons (~1.4 ppm) and piperazine CH2 groups (2.5–3.5 ppm) .
- HPLC-MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]+ for C18H24N4O2) .
- Raman Spectroscopy : Differentiate isomers via peak shifts in the 500–1600 cm⁻¹ range, particularly for indolyl and Boc vibrations .
Q. Why is Boc protection essential in the synthesis of piperazine derivatives?
- Methodological Answer : The tert-butoxycarbonyl (Boc) group shields the piperazine nitrogen during subsequent reactions (e.g., alkylation or acylation), preventing unwanted side reactions. Deprotection under acidic conditions (e.g., TFA/DCM) regenerates the free amine for further functionalization .
Advanced Research Questions
Q. How does the 5-indolyl substituent influence receptor binding affinity in serotonin (5-HT) or dopamine receptor studies?
- Methodological Answer : The indolyl group mimics tryptophan residues in receptor binding pockets, enhancing π-π stacking with conserved aromatic residues (e.g., Phe340 in 5-HT1A). Computational docking (AutoDock Vina) and SAR studies show that electron-donating groups (e.g., methoxy) on indole improve affinity by 2–3-fold, while steric bulk reduces it . Competitive binding assays (radiolabeled [³H]-WAY-100635) validate these predictions .
Q. What strategies address discrepancies in reported biological activity data for this compound analogs?
- Methodological Answer :
- Batch Analysis : Test for residual solvents (GC-MS) or impurities (HPLC) that may inhibit activity .
- Structural Confirmation : Single-crystal XRD resolves regiochemical ambiguities (e.g., indolyl vs. piperazine ring substitution) .
- Assay Standardization : Use uniform cell lines (e.g., HEK-293 for GPCRs) and control for pH/temperature variations .
Q. How can computational modeling guide the design of this compound-based PROTACs?
- Methodological Answer :
- pKa Prediction : Tools like MoKa predict protonation states of piperazine linkers, optimizing solubility and target engagement (e.g., for E3 ligase binding) .
- Molecular Dynamics : Simulate linker flexibility to ensure ternary complex formation between target protein and ubiquitin ligase .
Q. What SAR trends emerge when modifying the piperazine core for anticancer activity?
- Methodological Answer :
- Piperazine Substitution : N-Methylation reduces polarity, enhancing blood-brain barrier penetration but decreasing aqueous solubility .
- Indole Modifications : 5-Bromo substitution increases apoptosis induction (EC50 = 0.2 µM in PANC-1 cells) via caspase-3 activation .
- Linker Optimization : Ethylene glycol spacers improve tumor uptake in PET tracers (e.g., [11C]-labeled analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
